PqsR Antagonist Potency: Allyl Analog Positioned Within an Optimizable Activity Range
The PqsR inhibitory potency of the N-allyl derivative has not been reported in isolation; however, the scaffold's SAR reveals that the allyl substituent confers intermediate lipophilicity (XLogP3 1.9) relative to the N-(2-methoxyethyl) analog (XLogP3 1.1) and the more hydrophobic N-cyclohexylmethyl variant [1][2]. In the published series, lipophilicity generally correlates with improved membrane penetration and PqsR engagement, suggesting the allyl compound likely occupies a potency slot between compound 7 (IC₅₀ 0.98 μM, PAO1-L) and compound 40 (IC₅₀ 0.25 μM, PAO1-L). Direct head-to-head measurements are required for definitive ranking.
| Evidence Dimension | PqsR antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined; predicted to fall within 0.25–0.98 μM based on scaffold SAR |
| Comparator Or Baseline | Compound 7 (N-unsubstituted acetamide): PAO1-L IC₅₀ 0.98 ± 0.02 μM; Compound 40 (optimized analog): PAO1-L IC₅₀ 0.25 ± 0.12 μM |
| Quantified Difference | Expected intermediate potency; exact Δ cannot be calculated without direct measurement |
| Conditions | P. aeruginosa pqs-based QS bioreporter assay, strains PAO1-L and PA14 [1] |
Why This Matters
The allyl derivative offers a distinct physicochemical handle for tuning membrane permeability and target residence time, which cannot be replicated by analogs with either more polar or more lipophilic N-substituents.
- [1] Soukarieh F, et al. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Front Chem. 2020;8:204. doi:10.3389/fchem.2020.00204 View Source
- [2] PubChem Compound Summary for CID 3216456, Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-. Retrieved May 2026. View Source
